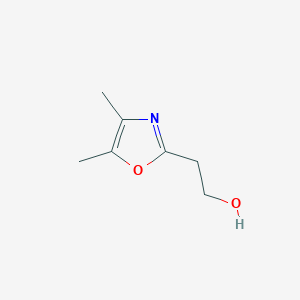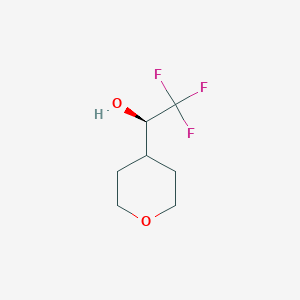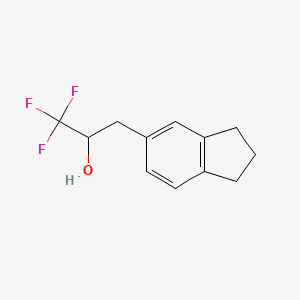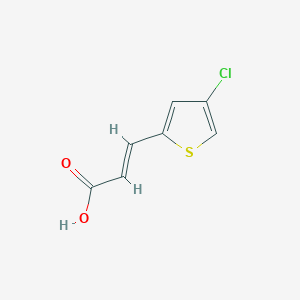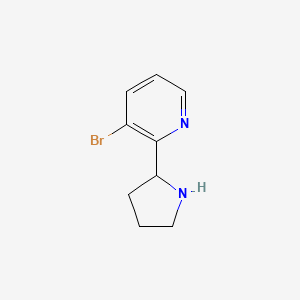
3-Bromo-2-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(pyrrolidin-2-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the third position and a pyrrolidine ring at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pyrrolidin-2-yl)pyridine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions where a bromine atom is introduced at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(pyrrolidin-2-yl)pyridine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the bromine atom can participate in various chemical interactions .
Comparación Con Compuestos Similares
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: This compound features a fluorine atom instead of a pyrrolidine ring.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: This compound has the bromine atom at a different position on the pyridine ring.
Uniqueness: 3-Bromo-2-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the pyrrolidine ring can enhance its potential as a versatile building block in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
3-bromo-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 |
Clave InChI |
QDKPSJFPVOQGKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)


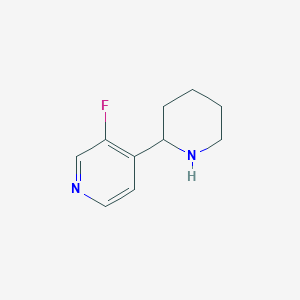

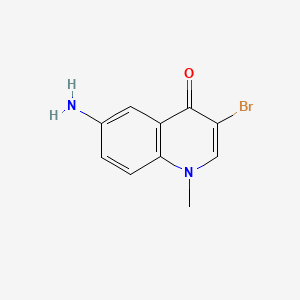
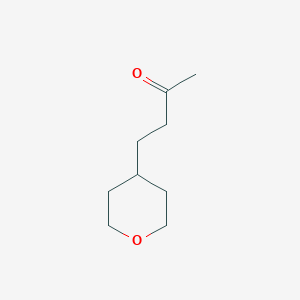
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
